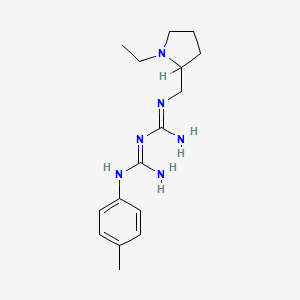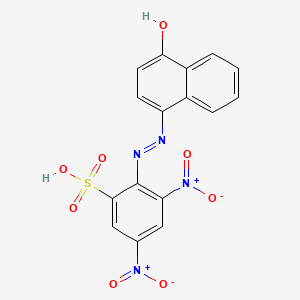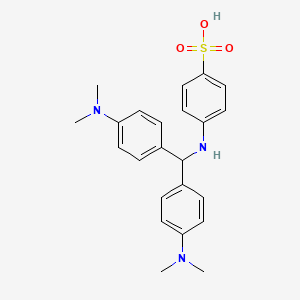
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is a synthetic organic compound that belongs to the class of biguanides. Biguanides are known for their diverse applications, particularly in medicinal chemistry. This compound is characterized by the presence of a pyrrolidine ring, a tolyl group, and a biguanide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The starting material, 1-ethyl-2-pyrrolidine, is synthesized through the alkylation of pyrrolidine with ethyl bromide under basic conditions.
Biguanide Formation: The pyrrolidine intermediate is then reacted with p-tolyl isocyanate to form the corresponding urea derivative.
Final Coupling: The urea derivative is treated with a biguanide reagent, such as dicyandiamide, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the biguanide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar therapeutic applications but withdrawn due to safety concerns.
Uniqueness
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the tolyl group, which may confer distinct biological activities and chemical properties compared to other biguanides.
Eigenschaften
CAS-Nummer |
83846-72-4 |
|---|---|
Molekularformel |
C16H26N6 |
Molekulargewicht |
302.42 g/mol |
IUPAC-Name |
(1E)-1-[amino-(4-methylanilino)methylidene]-2-[(1-ethylpyrrolidin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C16H26N6/c1-3-22-10-4-5-14(22)11-19-15(17)21-16(18)20-13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3,(H5,17,18,19,20,21) |
InChI-Schlüssel |
OWAANMSIPJPLRQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCN1CCCC1CN=C(N)/N=C(\N)/NC2=CC=C(C=C2)C |
Kanonische SMILES |
CCN1CCCC1CN=C(N)N=C(N)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)











![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)

